

Validating Reconstructed Human Epidermis for Homosalate Safety Testing: A Comparative Guide

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Compound of Interest

Compound Name: Homosalate

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The use of reconstructed human epidermis (RhE) models is a scientifically robust and ethically sound alternative to traditional animal testing for assessing the safety of cosmetic ingredients. This guide provides a comparative overview of the performance of the organic UV filter **homosalate** in various safety assays using RhE and other in vitro models, alongside data for alternative UV filters. Detailed experimental protocols and visual workflows are included to support researchers in the adoption and validation of these methods.

Data Presentation: Comparative Safety Assessment

The following tables summarize the available quantitative data for **homosalate** and other common UV filters across key safety endpoints.

Table 1: In Vitro Skin Irritation Potential of UV Filters using Reconstructed Human Epidermis (RhE) Models (OECD TG 439)

UV Filter	Concentration Tested	Mean Tissue Viability (%)	Classification
Homosalate	Undiluted	108.9%	Non-irritant
Zinc Oxide Nanoparticles	Not specified	> 50%	Non-irritant[1]
Titanium Dioxide Nanoparticles	Not specified	> 50%	Non-irritant[1]
Octyl Salicylate	10%	Weak erythema observed in human patch tests	Minimal irritation potential[2]
Octocrylene	10%, 20%	Weak erythema observed in human patch tests	Minimal irritation potential[2]
Octyl Methoxycinnamate	10%, 20%	Weak erythema observed in human patch tests	Minimal irritation potential[2]
Butyl Methoxydibenzoylmethane (Avobenzone)	5%	Weak erythema observed in human patch tests	Minimal irritation potential[2]

Note: Data for some UV filters is from human patch testing, as direct comparative RhE data was not available in the searched literature.

Table 2: In Vitro Phototoxicity Potential of UV Filters

UV Filter	Assay	Concentration	Result
Homosalate	OECD TG 498 (RhE Model)	Data not available	Data not available
Benzophenone-1	Balb/c 3T3 cells (UVA+)	Not specified	Phototoxic[3]
Benzophenone-3	Balb/c 3T3 cells (UVA+)	Not specified	Non-phototoxic[3]
Benzophenone-4	Balb/c 3T3 cells (UVA+)	Not specified	Non-phototoxic[3]

Note: There is a significant data gap in the publicly available literature regarding the phototoxicity of **homosalate** tested according to the OECD TG 498 guideline using RhE models.

Table 3: In Vitro Endocrine Disrupting Potential of UV Filters (Estrogenic Activity)

UV Filter	Assay	Result
Homosalate	Estrogen Receptor (ER) Transactivation Assay	Showed estrogenic effects; antagonist towards Androgen Receptor (AR) and Progesterone Receptor (PR)[4]
Benzophenone-1	Yeast ER Assay (human hER α)	Strong estrogenic activity[5]
Benzophenone-2	Yeast ER Assay (human hER α)	Strong estrogenic activity[5]
Benzophenone-3	Yeast ER Assay (human hER α)	Lower maximal estrogenic response[5]
3-benzylidene camphor	Yeast ER Assay (human hER α)	Lower maximal estrogenic response[5]
Octyl Salicylate	Yeast ER Assay (human hER α)	Lower maximal estrogenic response[5]

Table 4: In Vitro Genotoxic Potential of UV Filters

UV Filter	Assay	Cell Type	Concentration	Result
Homosalate	Comet Assay	Human Lymphocytes	200 µg/mL	Genotoxic (increased DNA migration)[6][7][8]
Homosalate	Micronucleus Test	MCF-7 cells	750 and 1000 µM	Genotoxic (clastogenic)[1]
Avobenzone	Comet Assay	Human Skin Fibroblasts	IC50: 100.2 µM	Genotoxic at higher concentrations[9]
Octocrylene	Comet Assay	Human Skin Fibroblasts	IC50: 1390.95 µM	Genotoxic[9]

Note: The genotoxicity of **homosalate** has not been extensively evaluated in reconstructed human epidermis models. The available data is from studies on human lymphocytes and breast cancer cells.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate their implementation.

Skin Irritation Testing using Reconstructed Human Epidermis (OECD TG 439)

1. Principle: This test evaluates the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model. Cell viability is determined using the MTT assay.[10][11][12]

2. RhE Model Preparation:

- Commercially available RhE models (e.g., EpiDerm™, EPISKIN™, SkinEthic™ RHE) are equilibrated in 6-well plates containing maintenance medium according to the manufacturer's instructions.

3. Test Substance Application:

- A defined amount of the test substance (e.g., 10-30 µL for liquids, 10-25 mg for solids) is applied topically to the surface of the RhE tissue.
- Negative control (e.g., PBS) and positive control (e.g., 5% Sodium Dodecyl Sulfate) are included in each experiment.

4. Exposure and Post-Incubation:

- The tissues are exposed to the test substance for a defined period (e.g., 15-60 minutes).
- Following exposure, the tissues are thoroughly rinsed with PBS to remove the test substance.
- The tissues are then transferred to fresh maintenance medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.[\[13\]](#)

5. Cell Viability Measurement (MTT Assay):

- After the post-incubation period, the RhE tissues are transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for approximately 3 hours.
- Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
- The formazan is then extracted from the tissues using an appropriate solvent (e.g., isopropanol).
- The optical density of the formazan solution is measured using a spectrophotometer.

6. Data Interpretation:

- The percentage of cell viability is calculated relative to the negative control.
- A substance is classified as an irritant if the mean tissue viability is reduced to $\leq 50\%$.[\[11\]](#)

In Vitro Phototoxicity Testing using Reconstructed Human Epidermis (OECD TG 498)

1. Principle: This test identifies the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of a non-toxic dose of simulated solar radiation (UVA).
[\[9\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

2. RhE Model Preparation:

- Similar to the skin irritation test, RhE models are equilibrated in culture medium.

3. Test Substance Application:

- The test substance is applied topically to the RhE tissues. Two sets of tissues are prepared for each concentration.

4. Irradiation:

- One set of tissues is exposed to a non-cytotoxic dose of UVA radiation.
- The other set is kept in the dark as a control.

5. Post-Incubation and Viability Assessment:

- Following irradiation (or the equivalent time in the dark), the test substance is removed, and the tissues are incubated for a further period.
- Cell viability is then assessed using the MTT assay, as described for the skin irritation test.
[\[17\]](#)[\[18\]](#)

6. Data Interpretation:

- The phototoxic potential is evaluated by comparing the reduction in cell viability in the irradiated tissues to the non-irradiated tissues. A significant reduction in viability in the

presence of UVA light indicates phototoxicity.[14]

Estrogen Receptor Transactivation Assay

1. Principle: This assay determines the potential of a substance to act as an estrogen by measuring the activation of the estrogen receptor in a genetically modified cell line.[19][20]

2. Cell Line:

- A human cell line (e.g., HeLa-9903, BG1Luc) that has been stably transfected with the human estrogen receptor alpha (hER α) and a reporter gene (e.g., luciferase) linked to an estrogen-responsive element (ERE) is used.

3. Experimental Procedure:

- The cells are plated in a multi-well format and exposed to various concentrations of the test substance.
- A known estrogen (e.g., 17 β -estradiol) is used as a positive control, and a solvent control is also included.
- After an incubation period, the cells are lysed, and the activity of the reporter gene product (luciferase) is measured using a luminometer.

4. Data Interpretation:

- An increase in luciferase activity compared to the solvent control indicates that the test substance has activated the estrogen receptor and is therefore considered to have estrogenic potential.[21]

Comet Assay (Single Cell Gel Electrophoresis) on Reconstructed Human Epidermis

1. Principle: The comet assay is a sensitive method for detecting DNA damage in individual cells. Cells with damaged DNA will display a "comet tail" of fragmented DNA after electrophoresis.[2][22][23][24]

2. Cell Isolation from RhE Models:

- Following topical application of the test substance to the RhE model and an appropriate incubation period, the epidermal cells are isolated. This is typically achieved through enzymatic digestion (e.g., with trypsin-EDTA) to create a single-cell suspension.[\[22\]](#)

3. Embedding Cells in Agarose:

- The isolated cells are mixed with low-melting-point agarose and layered onto a microscope slide.

4. Lysis:

- The slides are immersed in a lysis solution to break down the cell and nuclear membranes, leaving the DNA as a nucleoid.

5. Electrophoresis:

- The slides are placed in an electrophoresis chamber with an alkaline or neutral buffer. The electric field causes the negatively charged DNA fragments to migrate out of the nucleoid, forming the comet tail.

6. Staining and Visualization:

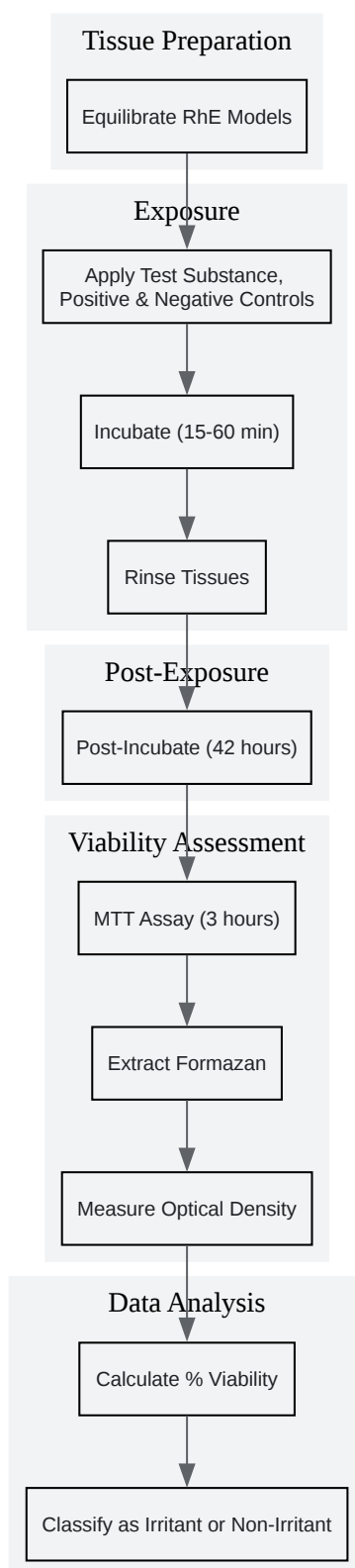
- The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the comets are visualized and analyzed using a fluorescence microscope and image analysis software.

7. Data Interpretation:

- The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail. An increase in these parameters compared to the negative control indicates genotoxicity.[\[22\]](#)

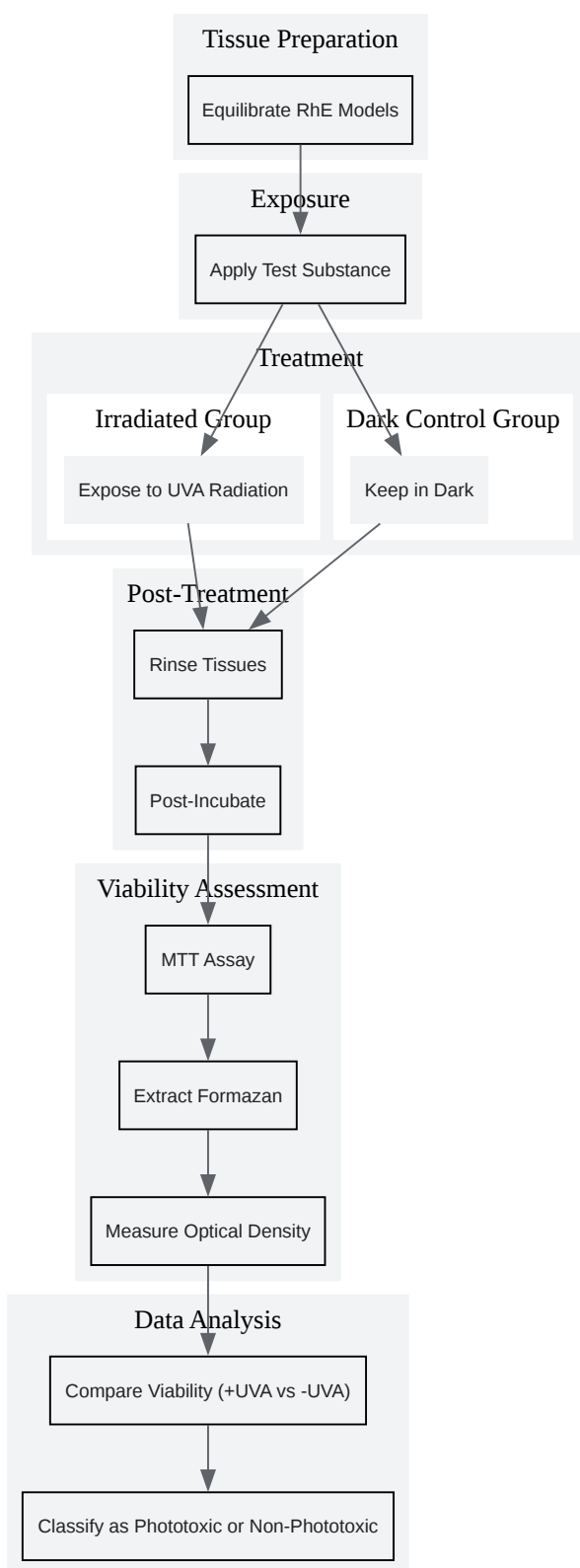
Mandatory Visualizations

Experimental Workflow Diagrams



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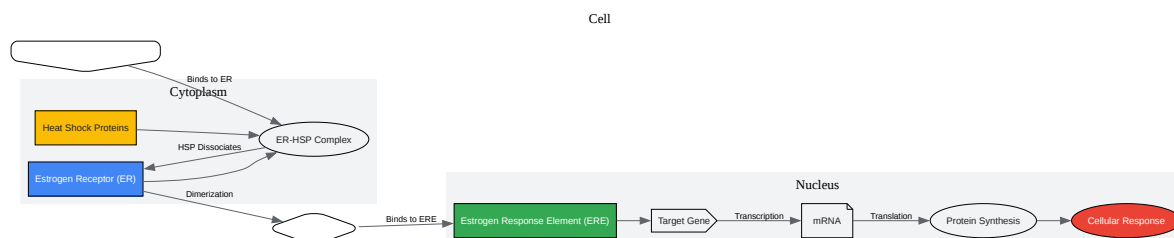
Caption: Workflow for In Vitro Skin Irritation Testing (OECD TG 439).



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Caption: Workflow for In Vitro Phototoxicity Testing (OECD TG 498).

Signaling Pathway Diagram



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Caption: Estrogen Receptor Activation Pathway by **Homosalate**.

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